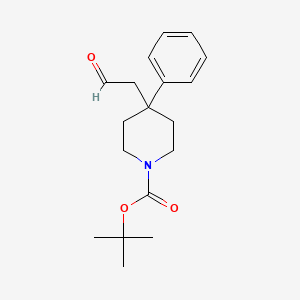

tert-Butyl 4-(2-oxoethyl)-4-phenylpiperidine-1-carboxylate

Description

tert-Butyl 4-(2-oxoethyl)-4-phenylpiperidine-1-carboxylate is a piperidine-derived compound featuring a tert-butoxycarbonyl (Boc) protecting group, a phenyl substituent at the 4-position of the piperidine ring, and a 2-oxoethyl side chain. This structure confers unique chemical and physical properties, making it a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. The Boc group enhances solubility in organic solvents and stabilizes the piperidine nitrogen during synthetic transformations .

Properties

IUPAC Name |

tert-butyl 4-(2-oxoethyl)-4-phenylpiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO3/c1-17(2,3)22-16(21)19-12-9-18(10-13-19,11-14-20)15-7-5-4-6-8-15/h4-8,14H,9-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAOBVFBAEKUIHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(CC=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(2-oxoethyl)-4-phenylpiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with appropriate reagents to introduce the tert-butyl ester and 2-oxoethyl groups. One common method involves the use of tert-butyl chloroformate and phenylacetic acid derivatives under basic conditions to form the desired compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient and consistent production. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-(2-oxoethyl)-4-phenylpiperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to hydroxyl or other reduced forms.

Substitution: The phenyl and piperidine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 4-(2-oxoethyl)-4-phenylpiperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: Its piperidine ring is a common motif in many biologically active compounds, and modifications of this structure can lead to new drug candidates .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the synthesis of polymers and other advanced materials .

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-oxoethyl)-4-phenylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s piperidine ring can interact with receptors and enzymes, potentially modulating their activity. The phenyl and oxoethyl groups may also contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis categorizes structurally related piperidine derivatives based on substituent variations and their impact on chemical behavior, stability, and applications.

Phenyl-Substituted Piperidines

Key Differences :

- The 2-oxoethyl group in the target compound introduces a reactive ketone, enabling conjugation or further functionalization (e.g., formation of acid chlorides via oxalyl chloride ).

Oxo- and Hydroxyethyl-Substituted Piperidines

Key Differences :

- The 2-oxoethyl group in the target compound is more electrophilic than hydroxyethyl derivatives, facilitating reactions with nucleophiles (e.g., Grignard reagents or hydrides) .

- Hydroxyethyl analogs exhibit stronger hydrogen-bonding capacity, which may influence crystallization patterns or solubility in polar solvents .

Ketone-Modified Piperidines

Key Differences :

- The acetyl group in tert-butyl 4-acetylpiperidine-1-carboxylate lacks the ethylene spacer present in the target compound, reducing conformational flexibility .

- Cyano-substituted derivatives exhibit distinct electronic profiles, favoring reactions such as cycloadditions or amidation over ketone-specific transformations .

Fluorinated and Heterocyclic Derivatives

Biological Activity

tert-Butyl 4-(2-oxoethyl)-4-phenylpiperidine-1-carboxylate is a synthetic organic compound belonging to the piperidine class. It features a tert-butyl ester group, a phenyl ring, and a piperidine ring with a 2-oxoethyl substituent. This compound is notable for its potential biological activities, particularly in medicinal chemistry, where it serves as a building block for more complex molecules.

The biological activity of this compound is primarily attributed to its structural components, which enable interactions with various molecular targets. The piperidine ring is known for its ability to modulate the activity of receptors and enzymes, while the phenyl and oxoethyl groups may enhance binding affinity and specificity.

Pharmacological Potential

Research indicates that compounds with similar structures can exhibit a range of pharmacological effects, including:

- Antimicrobial Activity : Compounds related to piperidine derivatives have shown efficacy against various pathogens, including Mycobacterium tuberculosis .

- Anticancer Properties : Some studies have identified piperidine derivatives as having significant anticancer activity through mechanisms that may involve apoptosis induction and cell cycle arrest .

- Neuropharmacological Effects : The interaction of piperidine derivatives with neurotransmitter receptors suggests potential applications in treating neurological disorders .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of the phenyl group enhances lipophilicity and binding interactions, while modifications to the piperidine ring can lead to variations in potency and selectivity.

| Compound | Activity | MIC (µM) |

|---|---|---|

| This compound | Antimicrobial | TBD |

| Related Piperidine Derivative | Anticancer | 6.3 - 23 |

| Another Piperidine Analog | Antimycobacterial | 6.9 |

Study on Antimycobacterial Activity

A high-throughput screening study involving approximately 100,000 compounds identified several piperidine derivatives, including those structurally related to this compound, which exhibited promising activity against M. tuberculosis. The minimum inhibitory concentration (MIC) values ranged from 6.3 to 23 µM for these compounds, indicating their potential as lead candidates for further development .

Neuropharmacological Investigations

In another study focusing on neuropharmacology, derivatives of piperidine were evaluated for their ability to modulate neurotransmitter systems. Results indicated that certain modifications to the piperidine structure could significantly enhance their efficacy as potential treatments for neurological disorders, highlighting the importance of structural optimization .

Q & A

Q. What are the recommended synthetic routes for tert-Butyl 4-(2-oxoethyl)-4-phenylpiperidine-1-carboxylate, and what reaction conditions are critical for optimal yield?

- Methodological Answer : Synthesis typically involves multi-step pathways, starting with functionalization of the piperidine ring. Key steps include:

- Introduction of the 2-oxoethyl group : Use of nucleophilic substitution or alkylation reactions under anhydrous conditions, with catalysts like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents (e.g., DMF, THF) .

- Protection/deprotection of the tert-butyl carbamate (Boc) group : Acidic conditions (e.g., TFA in DCM) for Boc removal, followed by re-protection to ensure regioselectivity .

Critical parameters include temperature control (0–25°C for sensitive steps), inert atmosphere (N₂/Ar), and stoichiometric precision to avoid side reactions. Yields >70% are achievable with rigorous purification (column chromatography, recrystallization) .

Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Confirm the presence of tert-butyl (singlet at ~1.4 ppm), phenyl (aromatic protons at ~7.2–7.5 ppm), and 2-oxoethyl (α-protons as multiplet near 2.5–3.5 ppm, carbonyl at ~170 ppm in ¹³C NMR) .

- Heteronuclear Correlation (HSQC/HMBC) : Assign quaternary carbons and verify connectivity.

- Mass Spectrometry (MS) : High-resolution ESI-MS to validate molecular weight (e.g., [M+H]⁺ peak at m/z 346.21) .

- Infrared (IR) Spectroscopy : Confirm carbonyl stretches (Boc group at ~1680–1720 cm⁻¹, ketone at ~1700–1750 cm⁻¹) .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for synthesis/purification steps .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid water jets to prevent dispersion .

- Storage : Store in amber glass bottles at RT, sealed under inert gas to prevent hydrolysis/oxidation .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for introducing the 2-oxoethyl group in the synthesis of this compound?

- Methodological Answer :

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) versus ethereal solvents (THF) to balance reactivity and solubility. DMF often enhances nucleophilicity but may require lower temperatures (−20°C) to suppress side reactions .

- Catalyst Selection : Compare phase-transfer catalysts (e.g., TBAB) versus strong bases (NaH). TBAB improves interfacial reactions in biphasic systems .

- Kinetic Monitoring : Use in-situ FTIR or HPLC to track intermediate formation and adjust reagent addition rates .

Q. What strategies are effective in resolving contradictions in spectroscopic data when analyzing derivatives of this compound?

- Methodological Answer :

- Comparative Analysis : Cross-reference 2D NMR (COSY, NOESY) with computational models (DFT-based chemical shift predictions) to distinguish diastereomers or conformers .

- Isotopic Labeling : Use deuterated analogs to clarify ambiguous proton environments (e.g., overlapping signals in the piperidine ring) .

- X-ray Crystallography : Resolve absolute configuration disputes by growing single crystals in hexane/ethyl acetate mixtures .

Q. How can computational methods be integrated into the design of novel reactions involving this compound?

- Methodological Answer :

- Reaction Path Prediction : Use density functional theory (DFT) to model transition states and identify low-energy pathways for ketone functionalization (e.g., Grignard additions) .

- Machine Learning (ML) : Train models on existing piperidine reaction databases to predict optimal conditions (solvent, catalyst, temperature) for new transformations .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics to guide solvent selection for scale-up .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.